3-Pyrrolidinyl propanoate hydrochloride

CAS No.: 1219960-49-2

Cat. No.: VC2924441

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219960-49-2 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | pyrrolidin-3-yl propanoate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-2-7(9)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H |

| Standard InChI Key | YWIDLYCAGHUJJX-UHFFFAOYSA-N |

| SMILES | CCC(=O)OC1CCNC1.Cl |

| Canonical SMILES | CCC(=O)OC1CCNC1.Cl |

Introduction

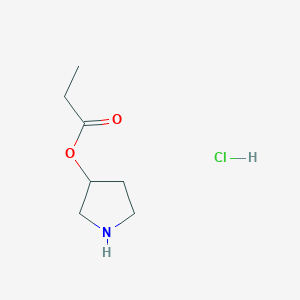

Chemical Identity and Structure

3-Pyrrolidinyl propanoate hydrochloride is an organic compound characterized by a pyrrolidine ring substituted at the 3-position with a propanoate group, stabilized as a hydrochloride salt. This chemical entity belongs to the broader class of pyrrolidine derivatives, which have garnered considerable interest in medicinal chemistry research.

Basic Chemical Information

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1219960-49-2 | |

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.65 g/mol | |

| Minimum Purity Specification | 95% | |

| Storage Requirements | Cool, dry place |

The chemical structure features a five-membered pyrrolidine ring with a propanoate ester group at the 3-position. The hydrochloride counterion significantly impacts the compound's physicochemical properties, particularly enhancing its stability and water solubility compared to the free base form.

Applications in Research and Development

This compound has specific applications in chemical research and pharmaceutical development contexts.

Research Applications

| Application Area | Specific Use | Relevance |

|---|---|---|

| Organic Synthesis | Building block | Creation of complex molecules with specific structural features |

| Medicinal Chemistry | Precursor | Development of compounds with potential pharmacological activity |

| Structure-Activity Studies | Research tool | Investigation of how structural modifications affect biological activity |

The compound is explicitly indicated for "research and development use only, specifically by or under the supervision of technically qualified individuals" , highlighting its specialized nature.

Emergency Response Procedures

| Exposure Route | Recommended Action |

|---|---|

| Skin Contact | Wash with plenty of soap and water |

| Eye Contact | Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do |

| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing |

| General | Seek medical attention if irritation persists or if feeling unwell |

Structural Relationships with Similar Compounds

Understanding the relationship between 3-Pyrrolidinyl propanoate hydrochloride and structurally similar compounds provides valuable context for its chemical and potential biological properties.

Comparison with Related Compounds

These structural relationships are particularly important when considering the compound's potential applications in synthesis or its possible biological effects, as subtle changes in chemical structure can significantly impact functionality.

Current Research Trends and Future Directions

-

Development of structure-activity relationship studies to identify optimal substitution patterns

-

Exploration of potential biological activities, particularly in central nervous system targets

-

Investigation of its utility in developing novel drug delivery systems

-

Expansion of synthetic methodologies to create more complex derivatives with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume